molecular formula C11H18Cl2N6O B13461576 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride

Cat. No.: B13461576
M. Wt: 321.20 g/mol
InChI Key: GKZCTNONSZOXDF-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazine ring substituted with morpholine and piperazine groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The chlorine atoms on the triazine ring are substituted with morpholine and piperazine groups through nucleophilic substitution reactions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while hydrolysis can produce various hydrolyzed products.

Scientific Research Applications

2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
  • 2-Chloro-4-(morpholin-4-yl)-6-(morpholin-1-yl)-1,3,5-triazine
  • 2-Chloro-4-(piperazin-1-yl)-6-(piperidin-1-yl)-1,3,5-triazine

Uniqueness

The uniqueness of 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18Cl2N6O

Molecular Weight

321.20 g/mol

IUPAC Name

4-(4-chloro-6-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine;hydrochloride

InChI

InChI=1S/C11H17ClN6O.ClH/c12-9-14-10(17-3-1-13-2-4-17)16-11(15-9)18-5-7-19-8-6-18;/h13H,1-8H2;1H

InChI Key

GKZCTNONSZOXDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)Cl)N3CCOCC3.Cl

Origin of Product

United States

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